molecular formula C5H11N3 B13859376 2,5-Dimethyl-3,4-dihydropyrazol-3-amine

2,5-Dimethyl-3,4-dihydropyrazol-3-amine

Cat. No.: B13859376
M. Wt: 113.16 g/mol
InChI Key: JRXXDNHVPKJDAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dimethyl-3,4-dihydropyrazol-3-amine is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-3,4-dihydropyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,5-hexanedione with hydrazine hydrate under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-3,4-dihydropyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another substituent.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3,4-dione derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring.

Scientific Research Applications

2,5-Dimethyl-3,4-dihydropyrazol-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2,5-Dimethyl-3,4-dihydropyrazol-3-amine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-1H-pyrazole: Another pyrazole derivative with similar structural features.

    2,5-Dimethyl-3-pyrroline: A related compound with a different ring structure but similar substituents.

Uniqueness

2,5-Dimethyl-3,4-dihydropyrazol-3-amine is unique due to its specific substitution pattern and the presence of an amine group, which can influence its reactivity and potential applications. Its unique structure allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C5H11N3

Molecular Weight

113.16 g/mol

IUPAC Name

2,5-dimethyl-3,4-dihydropyrazol-3-amine

InChI

InChI=1S/C5H11N3/c1-4-3-5(6)8(2)7-4/h5H,3,6H2,1-2H3

InChI Key

JRXXDNHVPKJDAI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(C1)N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.